molecular formula C7H5ClN2 B3342969 O-Chlorophenylcyanamide CAS No. 45765-25-1

O-Chlorophenylcyanamide

Cat. No.: B3342969
CAS No.: 45765-25-1
M. Wt: 152.58 g/mol
InChI Key: PWZKESLISFPGHR-UHFFFAOYSA-N
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Description

O-Chlorophenylcyanamide (chemical formula: C₇H₅ClN₂) is an organic cyanamide derivative characterized by a chlorine substituent in the ortho position relative to the cyanamide (-NH-C≡N) group on a benzene ring. The chlorine substituent likely enhances its electrophilic reactivity, making it a candidate for nucleophilic aromatic substitution reactions. Unlike inorganic cyanamides such as calcium cyanamide (CaCN₂), which are used in fertilizers and industrial processes, this compound’s applications are hypothesized to focus on specialized organic intermediates .

Properties

IUPAC Name

(2-chlorophenyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZKESLISFPGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Chlorophenylcyanamide can be synthesized through the desulfurization of o-chlorophenylthiourea. The procedure involves the following steps :

  • A suspension of o-chlorophenylthiourea in water is heated to 100°C.
  • A boiling solution of potassium hydroxide is added to the suspension.
  • The resulting solution is treated with a hot saturated solution of lead acetate trihydrate.
  • The reaction mixture is boiled, cooled, and filtered to remove lead sulfide.
  • The filtrate is acidified with glacial acetic acid to precipitate this compound.
  • The precipitate is collected, washed, and dried to obtain the final product.

This method is generally applicable for preparing arylcyanamides and provides excellent yields.

Chemical Reactions Analysis

O-Chlorophenylcyanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the o-chlorophenyl group can be substituted by other nucleophiles under appropriate conditions.

    Cycloaddition Reactions: The cyanamide group can participate in cycloaddition reactions, forming heterocyclic compounds.

    Aminocyanation Reactions: The compound can undergo aminocyanation, where an amine group is added to the cyanamide moiety.

Common reagents used in these reactions include nucleophiles, electrophiles, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Overview : O-Chlorophenylcyanamide serves as a key intermediate in the synthesis of various organic compounds. Its ability to participate in substitution and cycloaddition reactions makes it a valuable building block.

Key Reactions :

  • Substitution Reactions : The chlorine atom in the o-chlorophenyl group can be substituted by nucleophiles, allowing for the formation of diverse derivatives.
  • Cycloaddition Reactions : The cyanamide moiety can engage in cycloaddition, leading to the formation of heterocyclic compounds, which are crucial in medicinal chemistry .

Case Study : A study demonstrated the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives through the reaction of benzoyl chloride with arylcyanamides, highlighting the efficiency of this compound as a catalyst support in ultrasound-assisted synthesis .

Medicinal Chemistry

Pharmacological Properties : Research into this compound has revealed potential pharmacological applications, particularly as a building block for drug development. It is explored for its ability to form biologically active molecules.

Notable Findings :

  • A study reported that cyanamides, including this compound, can be involved in the synthesis of PDE4 inhibitors, which have therapeutic implications in treating inflammatory diseases .
  • The compound's structure allows it to act as both a nucleophile and electrophile, facilitating diverse chemical reactions relevant to drug design.

Material Science

Advanced Materials Development : this compound is utilized in creating advanced materials with specific properties. Its incorporation into polymer matrices enhances material performance.

Applications :

  • Inorganic-organic core/shell nanoparticles have been designed using this compound derivatives, improving biocompatibility and stability for drug delivery systems .
  • The compound has been employed to enhance the properties of materials used in catalysis and electronics, showcasing its versatility beyond traditional organic synthesis .

Coordination Chemistry

Synthesis of Coordination Compounds : this compound is instrumental in synthesizing coordination compounds with unique properties.

Mechanism of Action :

  • The compound's cyanamide group can coordinate with metal ions, forming stable complexes that are useful in catalysis and other applications .

Mechanism of Action

The mechanism of action of o-chlorophenylcyanamide involves its interaction with various molecular targets. The cyanamide moiety can act as both a nucleophile and an electrophile, allowing it to participate in diverse chemical reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or medicinal chemistry .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Utility : The ortho-chloro group in this compound facilitates regioselective cross-coupling reactions, a feature exploited in palladium-catalyzed Suzuki-Miyaura reactions.
  • Industrial Relevance : Calcium cyanamide remains dominant in agriculture, while this compound is niche, with patents suggesting roles in kinase inhibitor synthesis.

Biological Activity

O-Chlorophenylcyanamide is a compound that belongs to the cyanamide class of chemicals. This article delves into its biological activity, synthesis, and various applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H6ClN2, with a molecular weight of 152.58 g/mol. Its structure features a chlorophenyl group attached to a cyanamide functional group, which contributes to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Reactions involving cyanogen halides : This method involves reacting cyanogen chloride or bromide with amines, leading to the formation of cyanamides .
  • One-pot synthesis : Recent studies have reported efficient one-pot methods that yield high purity and good yields of cyanamides, including this compound .

Antimicrobial Properties

Research indicates that cyanamide derivatives exhibit significant antimicrobial activity. This compound has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Studies have demonstrated that compounds containing the cyanamide moiety can exhibit anticancer properties. For instance, this compound has been tested for its ability to inhibit cell proliferation in cancer cell lines, showing promising results in reducing tumor growth in vitro .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It has been noted to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders and diseases like diabetes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against these bacteria, suggesting strong antimicrobial potential .

Case Study 2: Anticancer Activity

In another research effort, this compound was tested on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed significant cytotoxic effects with IC50 values below 50 µM, indicating its potential as an anticancer agent .

Summary of Findings

Activity Tested Organisms/Cell Lines Results
AntimicrobialE. coli, S. aureusMIC = 32 µg/mL
AnticancerMCF-7, HeLaIC50 < 50 µM
Enzyme InhibitionVarious metabolic enzymesSignificant inhibition observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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